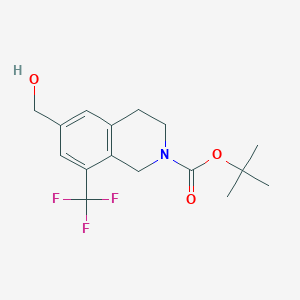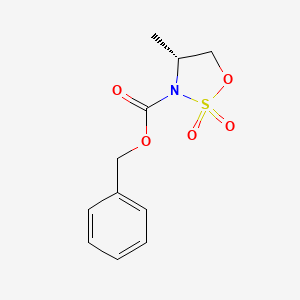
4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine is an organic compound with the molecular formula C9H11Cl2N3O It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with oxolan-2-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine.
Scientific Research Applications
4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, and antibacterial properties.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-2-propylthiopyrimidine-5-amine: Another pyrimidine derivative with similar substitution patterns.
4,6-dichloro-2-(oxolan-2-yl)pyrimidine: Lacks the amine group but shares the oxolan-2-yl substitution.
4,6-dichloropyrimidine: The parent compound without additional substitutions.
Uniqueness
4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine is unique due to the presence of both the oxolan-2-ylmethyl and amine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H11Cl2N3O |
|---|---|
Molecular Weight |
248.11 g/mol |
IUPAC Name |
4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H11Cl2N3O/c10-7-4-8(11)14-9(13-7)12-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H,12,13,14) |
InChI Key |
KZVCTVDNYOKJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13900155.png)


![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)

![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)

![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)


![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)

